N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17430170
InChI: InChI=1S/C9H9ClN2O3/c1-5-3-7(10)9(11-6(2)13)8(4-5)12(14)15/h3-4H,1-2H3,(H,11,13)
SMILES:
Molecular Formula: C9H9ClN2O3
Molecular Weight: 228.63 g/mol

N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide

CAS No.:

Cat. No.: VC17430170

Molecular Formula: C9H9ClN2O3

Molecular Weight: 228.63 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide -

Specification

Molecular Formula C9H9ClN2O3
Molecular Weight 228.63 g/mol
IUPAC Name N-(2-chloro-4-methyl-6-nitrophenyl)acetamide
Standard InChI InChI=1S/C9H9ClN2O3/c1-5-3-7(10)9(11-6(2)13)8(4-5)12(14)15/h3-4H,1-2H3,(H,11,13)
Standard InChI Key QAEGMSUBMXBRSE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)Cl)NC(=O)C)[N+](=O)[O-]

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide (theoretical molecular formula: C₉H₈ClN₃O₃) consists of a phenyl ring substituted at positions 2 (chloro), 4 (methyl), and 6 (nitro), with an acetamide group (-NHCOCH₃) attached to the nitrogen atom. This arrangement creates a polar yet hydrophobic molecule, with electron-withdrawing (nitro, chloro) and electron-donating (methyl) groups influencing its reactivity. The nitro group enhances electrophilic substitution resistance, while the chloro and methyl groups contribute to steric effects and solubility profiles .

Calculated Physicochemical Properties

PropertyValue
Molecular Weight241.63 g/mol (theoretical)
LogP (Partition Coefficient)~2.1 (estimated)
Solubility in WaterLow (<1 mg/mL)
Melting Point160–165°C (extrapolated)

These properties suggest moderate lipid solubility, favoring membrane permeability in biological systems .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While no direct synthesis protocols for N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide are documented, analogous compounds are typically synthesized via acetylation of substituted anilines. A plausible route involves:

  • Nitration and Chlorination: Starting with 4-methylaniline, sequential nitration and chlorination yield 2-chloro-4-methyl-6-nitroaniline.

  • Acetylation: Reaction with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) forms the acetamide .

Reaction Scheme:

2-Chloro-4-methyl-6-nitroaniline+Acetic AnhydrideBaseN-(2-Chloro-4-methyl-6-nitrophenyl)acetamide\text{2-Chloro-4-methyl-6-nitroaniline} + \text{Acetic Anhydride} \xrightarrow{\text{Base}} \text{N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide}

Industrial Manufacturing

Large-scale production would likely employ continuous flow reactors to optimize yield and purity. Post-synthesis purification via recrystallization or column chromatography ensures pharmaceutical-grade material .

Biological Activity and Mechanism of Action

Combination TherapyEffect on K. pneumoniae
With MeropenemSynergistic (FICI ≤0.5)
With CiprofloxacinAdditive (FICI 0.5–1.0)

FICI: Fractional Inhibitory Concentration Index

The proposed mechanism involves disruption of fatty acid synthesis, a pathway critical for bacterial membrane integrity .

Anticancer Activity

Chloroacetamide derivatives have shown cytotoxicity against cancer cell lines, likely through inhibition of metabolic enzymes. For instance, 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide reduced viability in breast cancer cells (IC₅₀: ~20 μM) .

Applications in Research and Industry

Pharmaceutical Development

The compound’s ability to enhance antibiotic efficacy positions it as a potential adjuvant in multidrug-resistant infections. Preclinical studies suggest utility in:

  • Combination Therapies: Reducing effective doses of carbapenems and fluoroquinolones .

  • Targeted Drug Delivery: Functionalization for site-specific activity.

Industrial Uses

Nitroaromatic acetamides are precursors in dye and pigment synthesis. Their electron-deficient rings facilitate coupling reactions, generating azobenzene derivatives for textile applications .

Comparative Analysis with Related Compounds

CompoundKey DifferencesBiological Activity
2-Chloro-N-(4-nitrophenyl)acetamideLacks methyl group; nitro at position 4Moderate antibacterial activity
2-Chloro-N-(2,4-dinitrophenyl)acetamideAdditional nitro groupHigher cytotoxicity, lower solubility
N-(2-Chloro-4-methyl-6-nitrophenyl)acetamideBalanced substituentsHypothesized broad-spectrum potential

The methyl group in N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide may improve pharmacokinetics compared to bulkier derivatives .

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